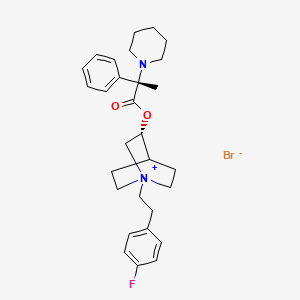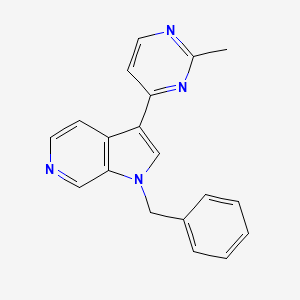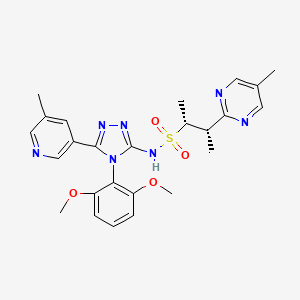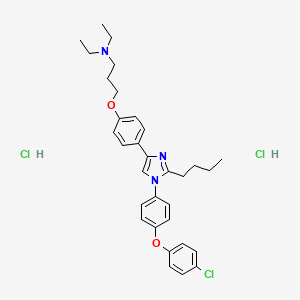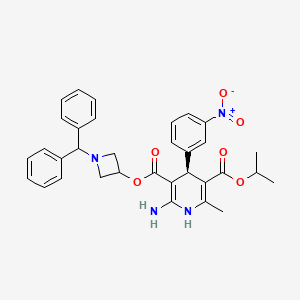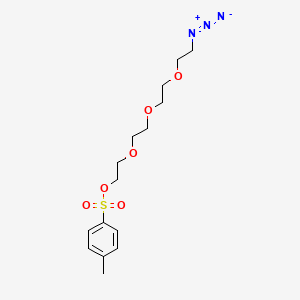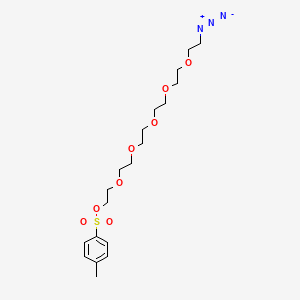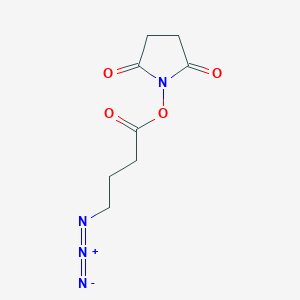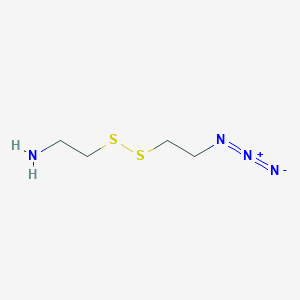
Azido-PEG5-CH2CO2-PFP
Descripción general
Descripción
Azido-PEG5-CH2CO2-PFP is a PEG derivative that contains an azide group and a PFP group . It is commonly used in the synthesis of PROTACs . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
Azido-PEG5-CH2CO2-PFP has a molecular weight of 487.4 g/mol and a molecular formula of C18H22F5N3O7 .Chemical Reactions Analysis
The azide group in Azido-PEG5-CH2CO2-PFP can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-CH2CO2-PFP has a molecular weight of 487.38 and a chemical formula of C18H22F5N3O7 . Unfortunately, specific physical properties such as appearance, odor, boiling point, melting point, flash point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Click Chemistry
Azido-PEG5-CH2CO2-PFP is a PEG linker that contains an azide group . This azide group can undergo copper-catalyzed Click Chemistry reactions to react with alkynes . Click Chemistry is a type of chemical synthesis that is widely used in drug discovery and materials science due to its efficiency and versatility.
Resistance to Hydrolysis
PFP moieties are less susceptible to undergo hydrolysis . This makes Azido-PEG5-CH2CO2-PFP a valuable tool in environments where hydrolytic stability is required, such as in certain pharmaceutical applications.
Enhancement of Water Solubility
The hydrophilic PEG spacer in Azido-PEG5-CH2CO2-PFP increases the water solubility of the compound . This is particularly useful in drug delivery, where improving the solubility of therapeutic agents can enhance their bioavailability.
PROTAC Linker
Azido-PEG5-CH2CO2-PFP is a PEG- and Alkyl/ether-based PROTAC linker and can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This has opened up new possibilities for targeting ‘undruggable’ proteins in disease.
Click Chemistry Reagent
Azido-PEG5-CH2CO2-PFP is a click chemistry reagent, and it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property is widely used in the field of bioconjugation, materials science, and drug discovery.
Mecanismo De Acción
Target of Action
Azido-PEG5-CH2CO2-PFP is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to induce targeted protein degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG5-CH2CO2-PFP is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG5-CH2CO2-PFP is the ubiquitin-proteasome system . PROTACs, which use Azido-PEG5-CH2CO2-PFP as a linker, exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The PEGylation often improves the solubility, stability, and bioavailability of the compound .
Result of Action
The result of the action of Azido-PEG5-CH2CO2-PFP, when used in PROTACs, is the selective degradation of target proteins . This can lead to the modulation of cellular processes depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of Azido-PEG5-CH2CO2-PFP can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . .
Safety and Hazards
In case of skin contact with Azido-PEG5-CH2CO2-PFP, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention. In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITGTHWASXRERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-CH2CO2-PFP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



